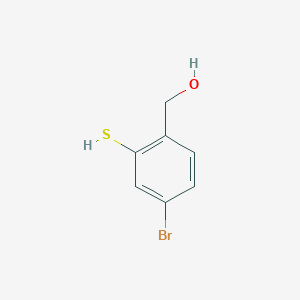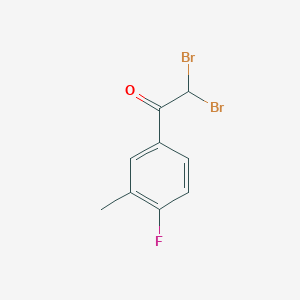
2,2-dibromo-1-(4-fluoro-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(4-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H7Br2FO It is a brominated ketone derivative that features a fluoro and methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-fluoro-3-methylphenyl)ethanone typically involves the bromination of 1-(4-fluoro-3-methylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination at the alpha position of the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-fluoro-3-methylphenyl)ethanol or 1-(4-fluoro-3-methylphenyl)ethane.
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid or other oxidized products.
Scientific Research Applications
2,2-Dibromo-1-(4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(4-fluoro-3-methylphenyl)ethanone involves its interaction with biological molecules through electrophilic substitution reactions. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to potential biological effects. The fluoro and methyl groups on the phenyl ring can influence the compound’s reactivity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl)ethanone
- 2-Bromo-4-fluoro-1,3-dimethylbenzene
- 3,4-Dibromo-2-fluoro-3’-methyl-1,1’-biphenyl
Uniqueness
2,2-Dibromo-1-(4-fluoro-3-methylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C9H7Br2FO |
|---|---|
Molecular Weight |
309.96 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO/c1-5-4-6(2-3-7(5)12)8(13)9(10)11/h2-4,9H,1H3 |
InChI Key |
CTZZBGDKCWTADV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
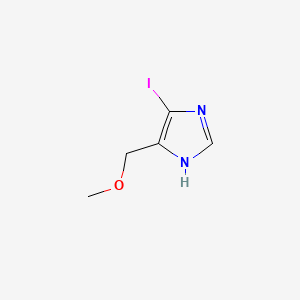
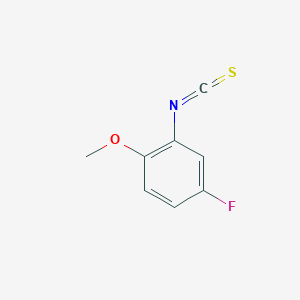



![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)

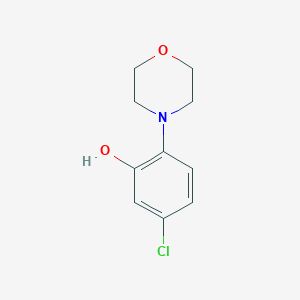
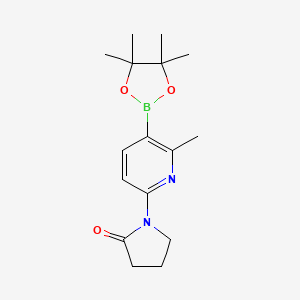
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
